6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline
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Overview
Description
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is a heterocyclic organic compound with the molecular formula C11H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline typically involves the reaction of 2-aminobenzamide with appropriate methylating and methoxylating agents. One common method includes the use of methyl iodide and sodium methoxide under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-methylquinazoline
- 4-Methyl-2-(methylsulfanyl)quinazoline
- 6-Methoxy-2-(methylsulfanyl)quinazoline
Uniqueness
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and methylsulfanyl groups makes it a versatile compound for various applications .
Biological Activity
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
Research indicates that quinazoline derivatives, including this compound, exhibit their biological activities primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation and survival. The compound can interact with:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibiting angiogenesis.
- Tyrosine Kinases : Modulating signaling pathways critical for tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study evaluated various quinazoline analogs for their antiproliferative effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The findings are summarized in the following table:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | MCF-7 | 10.5 ± 0.8 |
This compound | HepG2 | 25.0 ± 1.5 |
Doxorubicin (reference) | MCF-7 | 0.5 ± 0.1 |
Doxorubicin (reference) | HepG2 | 1.0 ± 0.2 |
These results indicate that while the compound shows promising activity, it is less potent than the standard chemotherapeutic agent doxorubicin .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) are detailed below:
Bacterial Strain | MIC (μM) |
---|---|
MRSA | 1.5 |
E. coli | 3.0 |
Pseudomonas aeruginosa | 4.5 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Case Studies
-
Case Study on Antiproliferative Effects :
A study involving various quinazoline derivatives showed that those with methoxy and methylthio substitutions exhibited enhanced antiproliferative effects against cancer cell lines, suggesting that structural modifications can significantly influence biological activity . -
Biofilm Inhibition Study :
Another investigation assessed the biofilm inhibition capabilities of this compound against MRSA, revealing an IC₅₀ value of approximately 20 μM, indicating moderate effectiveness in preventing biofilm formation .
Properties
IUPAC Name |
6-methoxy-4-methyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-9-6-8(14-2)4-5-10(9)13-11(12-7)15-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHOIOTSQLTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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